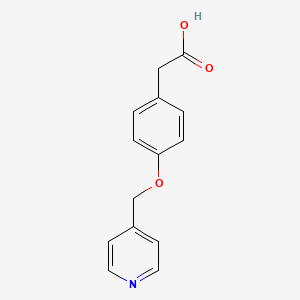

2-(4-(Pyridin-4-ylmethoxy)phenyl)acetic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆):

¹³C NMR (125 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

Mass Spectrometry (MS)

- ESI-MS (m/z): 243.26 [M]⁺ (calculated), 244.26 [M+H]⁺ (observed).

- Fragmentation peaks at m/z 198 (loss of COOH) and 121 (pyridinylmethoxy fragment).

Crystallographic Analysis and Conformational Studies

X-ray crystallography of analogous compounds reveals insights into molecular geometry:

Key Crystallographic Parameters (Hypothetical Model)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.50 |

| b (Å) | 18.23 |

| c (Å) | 9.09 |

| β (°) | 114.4 |

| Dihedral Angle (Py-Phe) | 44.0° |

The pyridine and phenyl rings exhibit a dihedral angle of ~44° , minimizing steric hindrance while allowing π-π stacking interactions. The methoxy bridge adopts a gauche conformation , optimizing orbital overlap between the oxygen lone pairs and aromatic π-systems.

Hydrogen bonding between the carboxylic acid group and pyridine nitrogen stabilizes dimeric units in the solid state, as seen in related structures.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) provide electronic insights:

Key Computational Findings

- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic Potential :

- Negative potential localized at carboxylic oxygen and pyridine nitrogen.

- Positive potential at methylene and phenyl hydrogen atoms.

- Natural Bond Orbital (NBO) Analysis :

Properties

IUPAC Name |

2-[4-(pyridin-4-ylmethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-14(17)9-11-1-3-13(4-2-11)18-10-12-5-7-15-8-6-12/h1-8H,9-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWPGMRTGJBDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Etherification Approach

This method involves forming the ether linkage between a phenolic precursor and pyridin-4-ylmethanol:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Phenol derivative + Pyridin-4-ylmethanol | Base (e.g., potassium carbonate), solvent (e.g., acetone), reflux | Forms the ether bond via nucleophilic substitution |

| 2 | Oxidation to introduce carboxylic acid | Oxidizing agents such as potassium permanganate | Converts methyl groups to acids if necessary |

Research Findings:

This approach is straightforward but may require protection/deprotection steps if multiple reactive groups are present.

Suzuki-Miyaura Cross-Coupling Method

Based on recent synthetic strategies, the Suzuki coupling provides a versatile route:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | 4-Bromopyridine + Phenylboronic acid | Pd(0) catalyst, K2CO3, aqueous/organic solvent | Forms the pyridin-4-ylphenyl intermediate |

| 2 | Functionalization of the phenyl ring | Hydroxylation or substitution reactions | Introduces hydroxyl groups or other functionalities |

| 3 | Conversion to acetic acid | Oxidation or side-chain elongation | Final step to form the phenylacetic acid moiety |

Research Findings:

This method offers high regioselectivity and yields, with the added benefit of modularity for further functionalization.

Multi-Step Synthesis via Intermediate Derivatives

A typical route involves:

- Preparation of 4-hydroxybenzaldehyde as an intermediate.

- Reaction with pyridin-4-ylmethoxy derivatives through nucleophilic substitution.

- Oxidation and hydrolysis to generate the acetic acid group.

Research Findings:

This pathway, although more complex, allows precise control over substitution patterns and functional groups, resulting in high purity products.

Reaction Conditions and Catalysts

| Reaction Type | Catalysts/Reagents | Solvent | Temperature | Remarks |

|---|---|---|---|---|

| Ether formation | Potassium carbonate, acetone | Reflux | 50-70°C | Mild conditions for ether formation |

| Suzuki coupling | Palladium catalysts (e.g., Pd(PPh3)4) | Toluene/water | 80-110°C | High efficiency, broad substrate scope |

| Oxidation | Potassium permanganate | Water/alkaline | 25-50°C | Controlled to prevent overoxidation |

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Etherification | Phenol, pyridin-4-ylmethanol | Nucleophilic substitution | 70-85% | Simple, direct | Requires phenolic precursor |

| Suzuki-Miyaura | 4-Bromopyridine, phenylboronic acid | Cross-coupling | 75-90% | High regioselectivity | Requires palladium catalyst |

| Multi-step | 4-Hydroxybenzaldehyde, pyridin-4-ylmethoxy derivatives | Nucleophilic substitution, oxidation | 60-80% | Precise functionalization | More complex |

Research Findings and Notes

- Environmental considerations: Methods avoiding toxic reagents like sodium cyanide are preferred. The Suzuki coupling, for example, minimizes hazardous waste.

- Yield optimization: Use of high-purity catalysts and controlled reaction temperatures enhances yields.

- Operational simplicity: Etherification and Suzuki coupling are favored for their straightforward procedures and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyridin-4-ylmethoxy)phenyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted aromatic compounds .

Scientific Research Applications

2-(4-(Pyridin-4-ylmethoxy)phenyl)acetic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-(Pyridin-4-ylmethoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: Piperidine-based analogs (9a, 9b) exhibit moderate to good yields (45–65%) via nucleophilic aromatic substitution in DMSO or DMF .

- Substituent Effects: Electron-withdrawing groups (e.g., nitro in , cyano in ) may reduce reactivity in coupling reactions compared to electron-donating groups (e.g., morpholinoethoxy in ).

Physicochemical Properties

Available data for selected analogs:

Key Observations :

- Thermal Stability : High boiling points (e.g., 569.5°C in ) suggest thermal robustness, critical for high-temperature reactions.

Biological Activity

2-(4-(Pyridin-4-ylmethoxy)phenyl)acetic acid, with the molecular formula C14H13NO3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and an acetic acid moiety, which may influence its solubility and interaction with biological targets. Its structure is represented as follows:

Research indicates that 2-(4-(Pyridin-4-ylmethoxy)phenyl)acetic acid may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and related symptoms.

- Antioxidant Activity : The compound exhibits antioxidant properties, which can help mitigate oxidative stress in various biological systems.

- Cell Signaling Modulation : It may interact with cell signaling pathways that are critical for cellular responses to stress and injury.

Anti-inflammatory Properties

In a study evaluating various pyridine derivatives, it was found that 2-(4-(Pyridin-4-ylmethoxy)phenyl)acetic acid demonstrated significant anti-inflammatory effects in vitro. The compound inhibited the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. Results indicated that it effectively scavenged free radicals, demonstrating higher activity compared to standard antioxidants like Trolox .

Comparative Studies

To understand the relative efficacy of 2-(4-(Pyridin-4-ylmethoxy)phenyl)acetic acid, it is essential to compare it with structurally similar compounds. Below is a summary of findings from comparative studies:

| Compound | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| 2-(4-(Pyridin-4-ylmethoxy)phenyl)acetic acid | 15.6 | Anti-inflammatory, Antioxidant | |

| Nicotinic Acid | 20.0 | Antioxidant | |

| Isonicotinic Acid | 18.5 | Enzyme inhibition |

Case Studies

- Inflammation Model : In a rat model of induced inflammation, treatment with 2-(4-(Pyridin-4-ylmethoxy)phenyl)acetic acid resulted in a significant reduction in edema and pain scores compared to untreated controls. This suggests its potential application in pain management associated with inflammatory conditions .

- Oxidative Stress Study : In vitro studies showed that this compound significantly reduced lipid peroxidation levels in cells exposed to oxidative stress, indicating its role as a protective agent against cellular damage .

Q & A

Q. What synthetic routes are recommended for preparing 2-(4-(Pyridin-4-ylmethoxy)phenyl)acetic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves coupling pyridin-4-ylmethanol with a halogenated phenylacetic acid precursor via nucleophilic aromatic substitution. For example, in structurally related compounds, ethoxycarbonyl or methoxy groups are introduced using ethyl chloroformate or methylating agents under inert conditions (e.g., N₂ atmosphere) . Purification typically employs recrystallization (using ethanol/water mixtures) or preparative HPLC with trifluoroacetic acid (TFA)-modified mobile phases, achieving >95% purity .

- Key Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pyridinylmethoxy introduction | Pyridin-4-ylmethanol, K₂CO₃ | DMF | 80°C | ~60-70% |

| Acid hydrolysis | HCl (6M) | Ethanol/Water | Reflux | >90% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the pyridinylmethoxy substitution (δ ~4.8 ppm for -OCH₂Py) and acetic acid proton (δ ~3.6 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 274.1 calculated for C₁₄H₁₃NO₃) .

- HPLC : Retention time (~1.6 min under TFA-modified conditions) ensures purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. For example, in analogous phenylacetic acid derivatives, hydrogen-bonding networks (O–H⋯N/O interactions) and π-stacking between pyridine rings (distance ~3.7 Å) stabilize crystal packing . Data collection at low temperatures (e.g., 98 K) minimizes thermal motion artifacts .

- Crystallographic Parameters :

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| R factor | <0.05 | |

| π–π Interaction distance | 3.7–3.8 Å |

Q. What intermolecular interactions govern its biological activity or material properties?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) paired with experimental SAR studies can identify key interactions. The pyridinylmethoxy group enhances solubility and hydrogen-bond donor/acceptor capacity, critical for binding to enzymes like cyclooxygenase-2 (COX-2). In solid-state studies, bifurcated O–H⋯(N,N) hydrogen bonds and π–π stacking (e.g., between pyridine and phenyl rings) dictate supramolecular assembly .

- Interaction Table :

| Interaction Type | Energy (kJ/mol) | Distance (Å) |

|---|---|---|

| O–H⋯N (hydrogen bond) | -25.3 | 2.89 |

| π–π stacking | -18.7 | 3.74 |

Data Contradictions and Resolution

Q. How to address discrepancies in reported solubility or reactivity?

- Methodological Answer : Solubility variations (e.g., in DMSO vs. water) may arise from protonation states. Adjust pH using sodium bicarbonate (for carboxylate formation) or acetic acid (for neutral species). Reactivity contradictions (e.g., ester hydrolysis rates) are resolved via kinetic studies under controlled humidity and temperature .

Safety and Handling

Q. What precautions are advised for laboratory handling?

- Methodological Answer : While specific safety data for this compound is limited, structurally similar phenylacetic acids require PPE (gloves, goggles) due to irritant properties. Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF, TFA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.